

# 2-Bromo-4-fluoro-1-iodobenzene CAS number

## 202865-73-4

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### Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558

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An In-depth Technical Guide to **2-Bromo-4-fluoro-1-iodobenzene**

CAS Number: 202865-73-4

This technical guide provides comprehensive information on the physicochemical properties, synthesis, safety, and applications of **2-Bromo-4-fluoro-1-iodobenzene**. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

## Physicochemical and Structural Information

**2-Bromo-4-fluoro-1-iodobenzene** is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents, allows for sequential and site-selective cross-coupling reactions, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFI	<a href="#">[1]</a>
Molecular Weight	300.89 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light orange/yellow clear liquid	<a href="#">[2]</a>
Boiling Point	224-225 °C (lit.)	<a href="#">[3]</a>
Density	2.323 g/mL at 25 °C (lit.)	<a href="#">[3]</a>
Refractive Index (n <sup>20</sup> /D)	1.6280 (lit.)	<a href="#">[3]</a>
Solubility	Not miscible or difficult to mix in water.	<a href="#">[3]</a>
SMILES	Fc1ccc(I)c(Br)c1	
InChI Key	GKGPZAZTXZCUMU-UHFFFAOYSA-N	

## Spectroscopic Data

While experimental spectra for this specific compound are not widely available in public databases, an ATR-IR spectrum has been recorded.[\[1\]](#) Expected spectral characteristics based on its structure are described below.

- <sup>1</sup>H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal would exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atom (H-F coupling).
- <sup>13</sup>C NMR: The spectrum should display six unique signals for the aromatic carbons. The carbons directly bonded to the halogens (ipso-carbons) will be significantly affected. The carbon attached to iodine may show a signal further upfield than expected based solely on electronegativity, a phenomenon known as the "heavy atom effect".[\[4\]](#)[\[5\]](#)

- IR Spectroscopy: An ATR-IR spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.<sup>[1]</sup> Key absorptions would include C-H stretching (aromatic,  $\sim 3100\text{-}3000\text{ cm}^{-1}$ ), C=C stretching (aromatic,  $\sim 1600\text{-}1450\text{ cm}^{-1}$ ), and C-F, C-Br, and C-I stretching vibrations in the fingerprint region (below  $1200\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom ( $^{19}\text{Br}/^{81}\text{Br}$  in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

## Synthesis and Handling

### Plausible Synthesis Protocol

A specific synthesis protocol for **2-Bromo-4-fluoro-1-iodobenzene** is not readily found in the literature. However, a plausible route is via a Sandmeyer-type reaction, starting from a commercially available aniline precursor. The following is an adapted one-pot diazotization-iodination procedure based on similar transformations.<sup>[6][7]</sup>

Reaction Scheme: 3-Bromo-5-fluoroaniline  $\rightarrow$  **2-Bromo-4-fluoro-1-iodobenzene**

#### Materials:

- 3-Bromo-5-fluoroaniline
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ , e.g., 80% aqueous solution)
- Cuprous iodide ( $\text{CuI}$ )
- Potassium iodide ( $\text{KI}$ )
- Sodium nitrite ( $\text{NaNO}_2$ , e.g., 40% aqueous solution)
- Sodium bisulfite ( $\text{NaHSO}_3$ , aqueous solution)
- Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a reaction vessel equipped with a stirrer and thermometer, charge 3-bromo-5-fluoroaniline (1.0 equiv).
- At room temperature, slowly add sulfuric acid. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
- Cool the reaction mixture to 50-60 °C.
- Add cuprous iodide (catalytic amount, e.g., 0.1 equiv) and potassium iodide (e.g., 1.5 equiv). Stir for 30 minutes.
- Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 50-60 °C. Vigorous gas evolution ( $N_2$ ) will be observed.
- After the addition is complete, continue stirring until gas evolution ceases (approximately 1 hour).
- Cool the mixture to room temperature and add an aqueous solution of sodium bisulfite to quench any excess nitrous acid.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3x with diethyl ether).
- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **2-Bromo-4-fluoro-1-iodobenzene**.

## Safety and Handling

This compound is considered hazardous. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

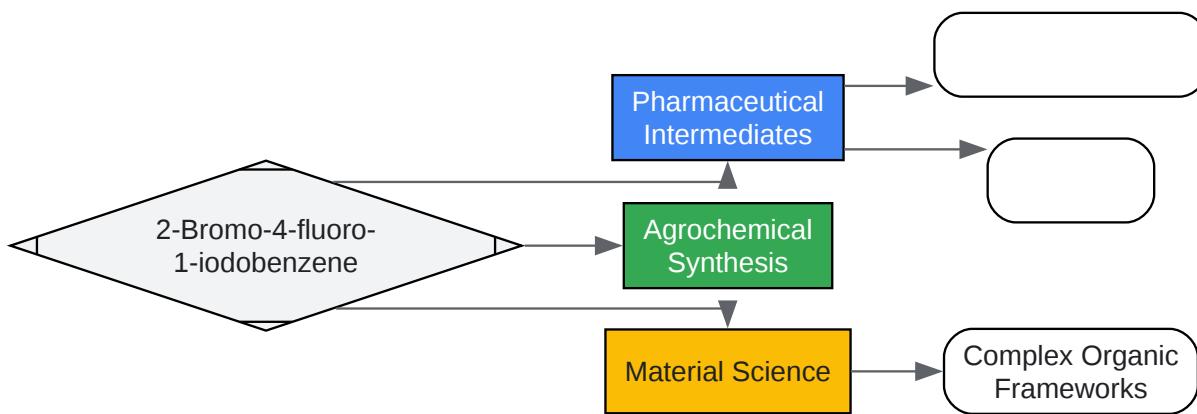
Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H315: Causes skin irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Data sourced from PubChem CID 2773372.

## Applications and Experimental Protocols

The primary application of **2-Bromo-4-fluoro-1-iodobenzene** is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a key feature, allowing for selective functionalization.<sup>[8][9]</sup> The C-I bond undergoes oxidative addition to palladium(0) catalysts under much milder conditions than the C-Br bond, enabling regioselective synthesis.

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Caption: Logical diagram of key application areas.

## Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction that selectively functionalizes the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[10][11][12]

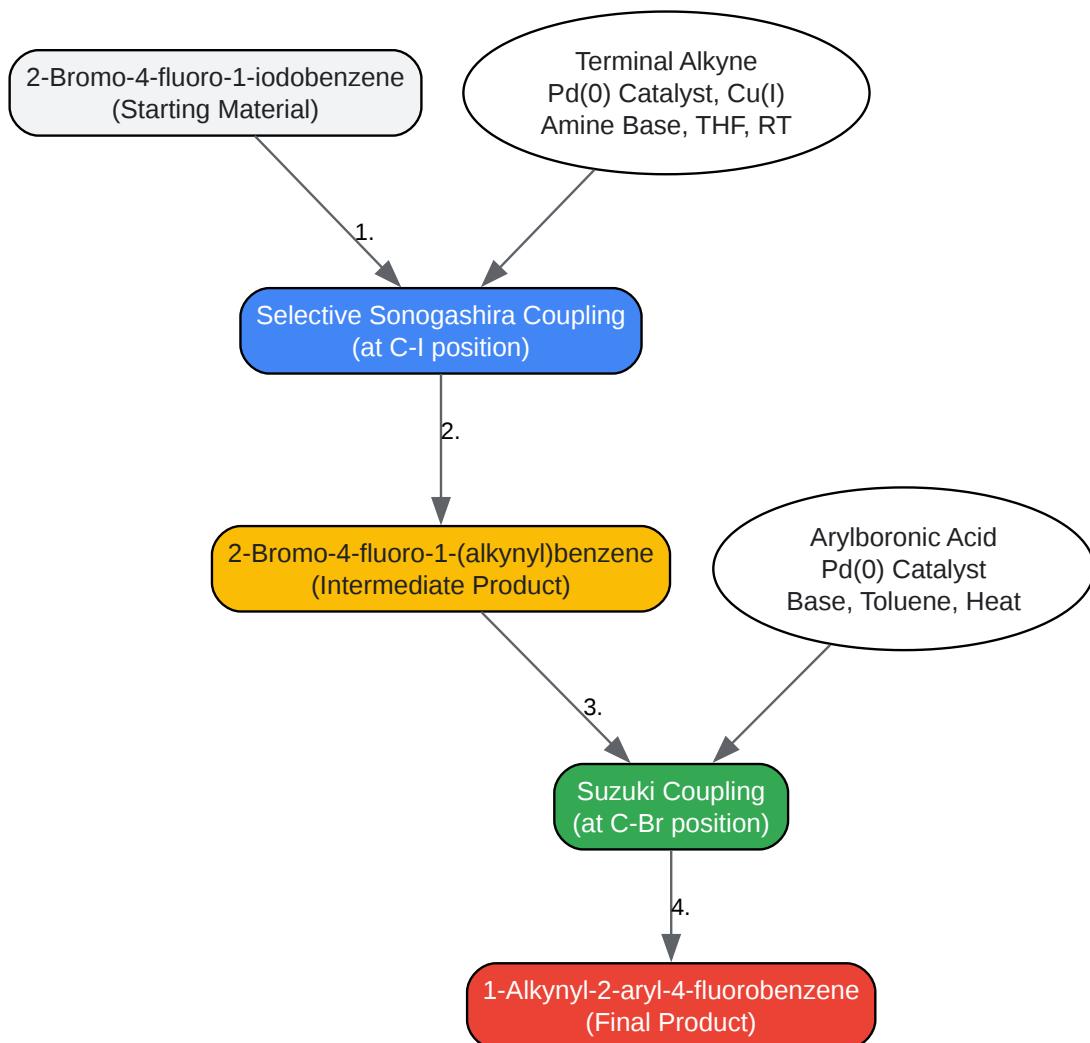
Reaction: **2-Bromo-4-fluoro-1-iodobenzene** + Terminal Alkyne → 2-Bromo-4-fluoro-1-(alkynyl)benzene

Materials:

- **2-Bromo-4-fluoro-1-iodobenzene** (1.0 equiv)
- Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$  (0.02-0.05 equiv)
- Copper(I) iodide ( $\text{CuI}$ ) (0.05-0.1 equiv)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)
- Anhydrous, degassed amine base (e.g., Triethylamine,  $\text{Et}_3\text{N}$ , or Diisopropylamine)

## Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-fluoro-1-iodobenzene** (1.0 equiv),  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (e.g., 0.03 equiv), and  $\text{CuI}$  (e.g., 0.05 equiv).
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous, degassed THF and the amine base (e.g., Triethylamine, 3.0 equiv) via syringe.
- Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
- Add the terminal alkyne (1.1 equiv) dropwise via syringe.
- Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
- Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.
- Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ), water, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-fluoro-1-(alkynyl)benzene.

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Caption: Workflow for sequential cross-coupling.

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## References

- 1. 2-Bromo-4-fluoro-1-iodobenzene | C<sub>6</sub>H<sub>3</sub>BrF<sub>1</sub> | CID 2773372 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]
- 3. 2-BROMO-4-FLUORO-1-IODOBENZENE | 202865-73-4 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
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